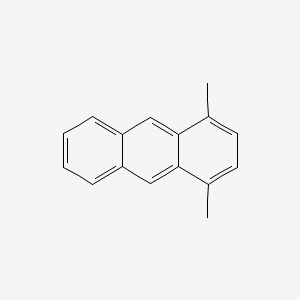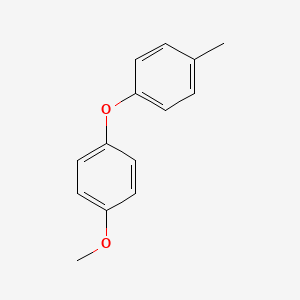![molecular formula C12H9N3O2 B1616799 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 27132-53-2](/img/structure/B1616799.png)
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Overview
Description
Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
A cost-effective and competent approach has been established for the synthesis of pyrimido[4,5-b]quinolines via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis . Another method involves a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines .
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinolones has been optimized using DFT with the Becke three-parameter hybrid exchange and the Lee–Yang–Parr correlation density functional (B3LYP) and the Pople’s split .
Chemical Reactions Analysis
The preparation of pyrimido[4,5-b]quinolines was reported in the presence of trityl chloride (TrCl) as a neutral and cheap compound which is commercially available . Trityl chloride was efficiently used as a neutral catalyst for the multicomponent cyclization reaction of an aldehyde with dimedone and 6‐amino‐1,3‐dimethyluracil for the preparation of pyrimido[4,5‐b] quinolines .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of this compound is its antitumor activity . Research has shown that derivatives of pyrimido[4,5-b]quinoline exhibit promising in vitro antitumor properties against human breast carcinoma (MCF-7) cell lines . Compounds structurally related to 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione have been found to have high DNA-binding affinity, which is crucial for their antitumor efficacy .
DNA-Binding Affinity
The DNA-binding affinity of this compound is noteworthy because it determines the compound’s ability to interact with DNA, which is a vital target for antitumor drugs. Some derivatives have shown high affinity to DNA, which could be leveraged to design drugs that specifically target cancer cells .
Synthesis of Related Compounds
The synthesis of new series of quinoline and pyrimidoquinoline derivatives, including 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, has been extensively studied. These compounds are characterized by analytical and spectrometrical methods, which are essential for understanding their chemical properties and potential as medicinal agents .
Broad Spectrum Antitumor Activity
Further research into quinoline and pyrimidoquinoline derivatives has revealed that some compounds demonstrate significant broad-spectrum antitumor activity. This means they are effective against a variety of tumor cell lines, making them valuable for developing new chemotherapeutic agents .
Antimicrobial Properties
Apart from antitumor activity, some quinoline derivatives are known to possess antimicrobial properties. This opens up possibilities for the compound to be used in the development of new antimicrobial agents .
Antimalarial Activity
The antimalarial activity of quinoline derivatives is another area of interest. Given the ongoing need for new antimalarial drugs, the compound’s potential application in this field is of considerable importance .
Analgesic Properties
Some derivatives of pyrimido[4,5-b]quinoline have been reported to exhibit analgesic properties. This suggests that they could be used in pain management, particularly if they can be developed into drugs with fewer side effects than current options .
Anti-inflammatory Activity
Lastly, the anti-inflammatory activity of these compounds is also notable. Inflammation is a key component of many diseases, and compounds with anti-inflammatory properties are valuable for the treatment of such conditions .
This analysis highlights the diverse scientific research applications of 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione and related compounds. Their potential in treating various diseases makes them a significant focus for ongoing research and development in medicinal chemistry. The detailed synthesis and biological data provided by the studies are crucial for advancing our understanding and application of these compounds .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown effectiveness towards numerous cell lines belonging to different tumor subpanels .
Mode of Action
It’s known that several antitumor agents produce their effects through interaction with dna .
Biochemical Pathways
It’s known that similar compounds have shown antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .
Action Environment
It’s known that similar compounds have been synthesized using various catalysts .
Future Directions
The future directions for “10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The synthesis methods could also be optimized for better yield and efficiency .
properties
IUPAC Name |
10-methylpyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPVXLHZEZARQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296016 | |
| Record name | 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27132-53-2 | |
| Record name | 27132-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



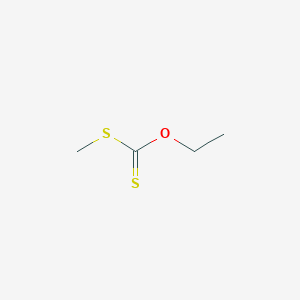


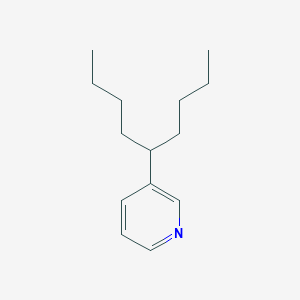
![4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B1616728.png)
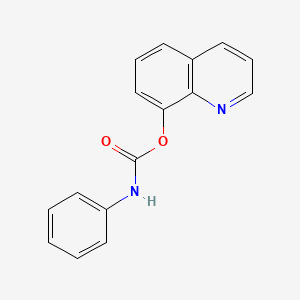
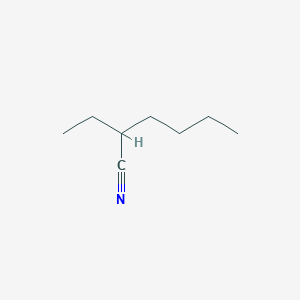
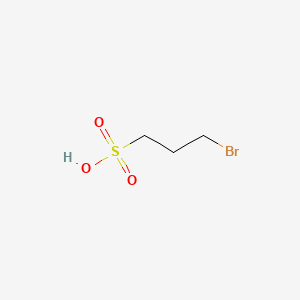

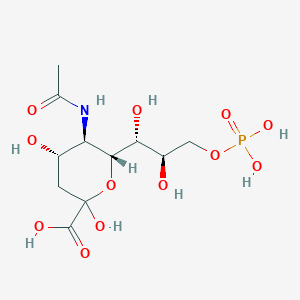
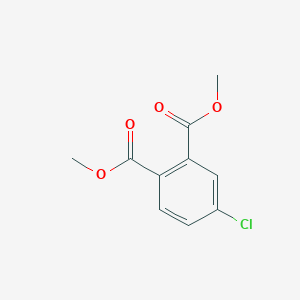
![N-[diethylamino(2-diphenylphosphanylethynyl)phosphanyl]-N-ethylethanamine](/img/structure/B1616736.png)
